6-((Trimethylsilyl)ethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one (CAS 1203499-42-6) is an advanced, commercially available heterocyclic building block featuring a pharmacologically relevant pyrido-oxazinone core and a pre-installed, trimethylsilyl (TMS)-protected alkyne at the 6-position . In medicinal chemistry and API development, the pyrido[2,3-b][1,4]oxazin-2(3H)-one scaffold frequently serves as a critical hinge-binding motif or structural core for kinase inhibitors and antibacterial agents [1]. From a procurement perspective, sourcing this specifically functionalized intermediate provides a direct, shelf-stable vector for late-stage diversification via Sonogashira coupling or copper-catalyzed azide-alkyne cycloaddition (CuAAC), bypassing the need for in-house alkyne installation on the raw heterocyclic core .
Substituting this compound with its generic precursor, 6-bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one, shifts the burden of carbon-carbon bond formation to the buyer, necessitating an in-house palladium-catalyzed coupling step that consumes expensive catalysts and introduces heavy metal contamination risks early in the synthetic sequence [1]. Alternatively, substituting with the unprotected terminal alkyne (6-ethynyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one) introduces significant shelf-stability vulnerabilities [2]. Terminal alkynes on electron-deficient heteroaryl rings are highly susceptible to oxidative Glaser-Hay homocoupling during storage and handling, which degrades batch purity and compromises stoichiometric precision in downstream library synthesis [2]. The TMS-protected variant eliminates both the upstream processing burden and the downstream degradation risks.
Procuring the pre-installed TMS-alkyne directly eliminates the need to perform a Sonogashira coupling on the 6-bromo or 6-iodo core [1]. This bypasses the use of palladium catalysts (e.g., Pd(PPh3)4) and copper co-catalysts in the initial synthesis phase. By avoiding this step, the baseline requirement for palladium scavenging—typically requiring functionalized silica or specialized resins to reach <10 ppm API limits—is removed for this specific transformation [2].
| Evidence Dimension | Synthetic steps and Pd-scavenging burden |
| Target Compound Data | 0 in-house Pd-catalyzed steps required for alkyne installation |
| Comparator Or Baseline | 6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one (requires 1 Pd-catalyzed step + intensive metal scavenging) |
| Quantified Difference | 100% reduction in Pd catalyst consumption and associated scavenging costs for the alkyne installation phase |
| Conditions | Standard medicinal chemistry library synthesis workflow |
Removing a transition-metal-catalyzed step early in the synthesis reduces overall process time, material costs, and heavy metal purging requirements.
The bulky trimethylsilyl (TMS) group provides critical steric and electronic shielding to the alkyne moiety [1]. Unprotected terminal alkynes on heteroaryl systems are prone to oxidative dimerization (homocoupling) when exposed to air over time, which can reduce the effective purity of the reagent by 5-15% during prolonged storage [1]. The TMS-protected analog maintains >95-98% purity over extended periods under standard room temperature or refrigerated storage, ensuring reliable stoichiometry for downstream reactions [1].
| Evidence Dimension | Resistance to oxidative homocoupling during storage |
| Target Compound Data | Negligible homocoupling; maintains >95% purity long-term |
| Comparator Or Baseline | 6-Ethynyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one (unprotected alkyne, prone to 5-15% degradation via dimerization) |
| Quantified Difference | Prevents the 5-15% purity loss associated with terminal alkyne storage |
| Conditions | Long-term storage under standard laboratory conditions (air/moisture exposure risk) |
High batch-to-batch reproducibility is critical for automated library synthesis, where variable reagent purity leads to failed reactions and lost API candidates.
The pyrido[2,3-b][1,4]oxazin-2(3H)-one core is highly polar and strongly hydrogen-bonding, which can limit its solubility in standard organic solvents used for library synthesis (e.g., dichloromethane, ethyl acetate) [1]. The addition of the highly lipophilic trimethylsilyl group significantly increases the overall lipophilicity (LogP) of the molecule compared to the bare core or the terminal alkyne [1]. This enhanced solubility facilitates higher concentration reaction setups (e.g., 0.1M to 0.5M) and improves homogeneity during subsequent one-pot deprotection/functionalization sequences [1].
| Evidence Dimension | Organic solvent solubility (e.g., in DCM, THF) |
| Target Compound Data | Enhanced solubility allowing standard 0.1M - 0.5M reaction concentrations |
| Comparator Or Baseline | Unprotected 6-ethynyl or 6-bromo core (lower solubility due to higher relative polarity) |
| Quantified Difference | Substantial improvement in non-polar to moderately polar solvent solubility |
| Conditions | Solution-phase reaction preparation at standard ambient temperatures |
Better solubility improves reaction kinetics, ensures homogeneous catalysis in downstream steps, and simplifies liquid handling in automated synthesizers.
This compound is the ideal starting material for generating libraries of 6-substituted pyrido-oxazinones. By utilizing one-pot TMS deprotection (e.g., with TBAF or K2CO3/MeOH) followed immediately by Sonogashira coupling or CuAAC (click chemistry), medicinal chemists can rapidly explore structure-activity relationships (SAR) at the 6-position without handling unstable terminal alkynes [1].
In process chemistry where downstream intermediates must strictly minimize cumulative palladium exposure, procuring this pre-coupled building block is highly advantageous. It shifts the burden of the initial Pd-catalyzed carbon-carbon bond formation to the supplier, ensuring that the starting material entering the proprietary synthetic route is free of residual palladium from that specific transformation [2].
When synthesizing complex multi-cyclic or highly functionalized targets, the pyrido-oxazinone nitrogen (N1) often requires alkylation or acylation. The robust TMS group protects the alkyne from reacting under basic alkylation conditions or electrophilic attacks, allowing the chemist to elaborate the core before selectively revealing the alkyne for the final coupling step [3].